REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[CH:14]=[C:13]([F:15])[C:12]([CH3:16])=[C:11]2[C:6]=1[CH2:7][CH2:8][CH2:9][C:10]2=O)(=[O:3])[CH3:2].[H][H]>[C].[Pd].CO>[C:1]([NH:4][C:5]1[CH:14]=[C:13]([F:15])[C:12]([CH3:16])=[C:11]2[C:6]=1[CH2:7][CH2:8][CH2:9][CH2:10]2)(=[O:3])[CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=C2CCCC(C2=C(C(=C1)F)C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
palladium-carbon
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 50° C. for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
The catalyst so obtained
|
Type
|
WASH
|
Details
|
was washed with chloroform
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue, isopropyl ether was added
|
Type
|
CUSTOM
|
Details
|
The crystals so precipitated
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
CUSTOM
|
Details
|
by drying under reduced pressure
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=C2CCCCC2=C(C(=C1)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.76 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |